6-Bromo-2-fluoro-3-iodobenzoic acid
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Overview
Description
6-Bromo-2-fluoro-3-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms.
Mechanism of Action
Mode of Action
It’s known that the compound can be used for the synthesis of fluoro-substituted benzoyl chlorides , which suggests that it may interact with its targets through the formation of covalent bonds.
Result of Action
Given its potential use in the synthesis of fluoro-substituted benzoyl chlorides , it may induce changes in cellular processes through its interaction with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-iodobenzoic acid typically involves multi-step reactions starting from benzoic acid derivatives. One common method includes the bromination of benzoic acid to introduce the bromine atom, followed by fluorination and iodination steps. The reaction conditions often involve the use of reagents such as bromine, hydrogen fluoride, and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, in substitution reactions, the halogen atoms are replaced with other functional groups, while in coupling reactions, biaryl compounds are formed .
Scientific Research Applications
6-Bromo-2-fluoro-3-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-iodobenzoic acid: Similar in structure but lacks the bromine atom.
2-Iodosobenzoic acid: Contains iodine but lacks fluorine and bromine.
4-Bromo-2-fluoro-3-iodobenzoic acid: Similar structure with different substitution pattern.
Uniqueness
6-Bromo-2-fluoro-3-iodobenzoic acid is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies .
Biological Activity
6-Bromo-2-fluoro-3-iodobenzoic acid is a halogenated aromatic compound with a complex structure that includes bromine, fluorine, and iodine atoms. This unique combination of halogens significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
The molecular formula of this compound is C7H3BrFIO2. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Weight : 297.00 g/mol
- CAS Number : 217816-53-0
The presence of halogen atoms enhances the compound's reactivity, allowing it to participate in various chemical reactions that are essential for the development of biologically active molecules.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents can modulate the compound's binding affinity and specificity, influencing its pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes, thereby altering their activity.
- Receptor Modulation : It can interact with cellular receptors, potentially affecting signal transduction pathways.
- Covalent Interactions : The reactive halogen atoms may form covalent bonds with nucleophilic sites on biomolecules, leading to irreversible modifications.
Biological Activity and Applications
Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The halogenation pattern in this compound suggests potential applications in drug design.
Case Studies:
- Anti-Cancer Activity : Preliminary studies have shown that halogenated benzoic acids can inhibit tumor growth in various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against breast cancer cells.
- Antimicrobial Properties : Halogenated compounds are known for their antimicrobial activities. Research has indicated that similar compounds can effectively inhibit bacterial growth, suggesting that this compound may possess similar properties.
Comparison with Related Compounds
To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial.
Compound Name | Structure Features | Notable Activity |
---|---|---|
4-Bromo-2-fluoro-benzoic acid | Bromine and fluorine on benzene | Antimicrobial activity |
5-Iodo-2-fluorobenzoic acid | Iodine and fluorine on benzene | Cytotoxic effects on cancer cells |
6-Bromo-3-chloro-benzoic acid | Bromine and chlorine on benzene | Enzyme inhibition |
Research Findings
Recent studies have focused on the synthesis and biological evaluation of halogenated benzoic acids. For example, the synthesis of this compound has been optimized using various methodologies to enhance yield and purity. These studies emphasize the importance of reaction conditions in determining the biological efficacy of the resulting compounds.
Properties
IUPAC Name |
6-bromo-2-fluoro-3-iodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGARIJZXXCFHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(=O)O)F)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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